molecular formula C7H9N5O B12112046 7-amino-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one

7-amino-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one

Cat. No.: B12112046
M. Wt: 179.18 g/mol
InChI Key: BHTFOOLOJHBCFK-UHFFFAOYSA-N
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Description

7-amino-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound has garnered significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridines with nitriles under specific conditions. For example, the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) can yield the desired triazolopyrimidine structure .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions. The use of heterogeneous catalysts, such as CuOx-ZnO/Al2O3-TiO2, can enhance the efficiency and yield of the reaction . Additionally, environmentally friendly oxidizers like phenyliodine(III) bis(trifluoroacetate) (PIFA) and iodine/potassium iodide (I2/KI) are preferred for industrial applications due to their lower environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-amino-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like NaOCl or MnO2.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: NaOCl, Pb(OAc)4, MnO2, PIFA, I2/KI.

    Reduction: NaBH4, lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides, under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the triazolopyrimidine, while substitution reactions can introduce various functional groups at the amino position.

Scientific Research Applications

7-amino-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-amino-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one involves the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway. The compound interacts with active residues of ATF4 and NF-kB proteins, leading to the inhibition of inflammatory responses and promotion of neuroprotection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-amino-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit ER stress and the NF-kB pathway sets it apart from other similar compounds, making it a valuable candidate for neuroprotective and anti-inflammatory applications.

Properties

Molecular Formula

C7H9N5O

Molecular Weight

179.18 g/mol

IUPAC Name

7-amino-2-ethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C7H9N5O/c1-2-5-9-7-10-6(13)3-4(8)12(7)11-5/h3H,2,8H2,1H3,(H,9,10,11,13)

InChI Key

BHTFOOLOJHBCFK-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(=CC(=O)NC2=N1)N

Origin of Product

United States

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